molecular formula C13H14N2O4 B588556 DMABA NHS Ester CAS No. 58068-85-2

DMABA NHS Ester

Cat. No.: B588556
CAS No.: 58068-85-2
M. Wt: 262.26 g/mol
InChI Key: FNGFZOAQGYOQTG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of DMABA NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups .

Mode of Action

This compound chemically reacts with the primary amine groups of PE lipids . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Biochemical Pathways

The reaction of this compound with PE lipids affects the biochemical pathways of fatty acid synthesis. Oxidation of these phospholipids may be linked to various human diseases . The use of this compound in combination with isotope-labeled compounds allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .

Pharmacokinetics

Its solubility in various solvents such as dmf and dmso has been reported , which could potentially impact its bioavailability.

Result of Action

The result of this compound’s action is the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise . It has been used to study relative changes in PE lipid abundance before and after radical oxidation .

Action Environment

The action environment of this compound is primarily the cell membrane where it interacts with PE lipids It is known that the compound is stable for at least 4 years when stored at -20°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester typically involves the reaction of 4-(dimethylamino)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester primarily undergoes substitution reactions where it reacts with primary amine groups. This reaction forms a stable amide bond, making it useful for labeling and detection purposes .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester with primary amines is a stable amide bond, which is used for labeling phosphatidylethanolamine lipids .

Comparison with Similar Compounds

4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester is unique in its ability to react specifically with primary amine groups, making it highly effective for labeling phosphatidylethanolamine lipids. Similar compounds include:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGFZOAQGYOQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746869
Record name 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58068-85-2
Record name 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does the DMABA NHS ester reagent interact with its target, glycerophosphoethanolamine (PE) lipids, and what are the downstream effects of this interaction?

A1: The this compound reagent reacts with the primary amine group of PE lipids to form a stable amide bond. [] This derivatization allows for the detection of various PE subclasses (diacyl, ether, and plasmalogen) through a common precursor ion scan during mass spectrometry analysis. [] Essentially, the derivatization tags the PE lipids, making them easier to identify and quantify within complex biological samples.

Q2: Can you elaborate on the analytical advantages of using DMABA NHS esters for studying PE lipids?

A2: The research highlights several advantages:

  • Universal Scan: DMABA labeling enables a single precursor ion scan to detect various PE subclasses, simplifying analysis. []
  • Differential Labeling: The availability of four deuterium-enriched forms (D(0), D(4), D(6), D(10)) allows for simultaneous analysis of multiple samples, improving throughput and accuracy. []
  • Internal Standard: Each deuterated form can act as an internal standard for its corresponding unlabeled PE lipid, enabling more accurate quantification. []

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